molecular formula C22H23N3O6 B2823367 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 891114-96-8

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2823367
M. Wt: 425.441
InChI Key: OKMPPGPBZIGTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.441. The purity is usually 95%.
BenchChem offers high-quality 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fluorescent Derivatives

One application involves the synthesis of fluorescent derivatives for labeling biopolymers. For instance, derivatives like 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate have been synthesized for the purpose of labeling amine residues in biopolymers, showcasing their potential in biomedical research for the stable and sensitive detection of nucleic acids through fluorescence techniques (Crovetto et al., 2008).

Orexin Receptor Mechanisms

Research into orexin receptor mechanisms for controlling compulsive behavior has utilized related compounds. Studies on the effects of various orexin receptor antagonists in models of binge eating highlight the role of these mechanisms in compulsive food consumption, indicating potential therapeutic applications for eating disorders (Piccoli et al., 2012).

Novel Pharmaceutical Compounds

The compound's framework has been utilized in the preparation and characterization of novel pharmaceutical compounds. For example, the synthesis of coumarin-substituted heterocyclic compounds in dioxin-ethanol mediums demonstrates its utility in creating molecules with significant antioxidant properties, indicating potential applications in developing new therapeutic agents (Abd-Almonuim et al., 2020).

Antimicrobial Activity

Research into N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas has explored the antimicrobial potential of related compounds. These studies have shown that certain derivatives exhibit moderate antimicrobial activity, suggesting their use in creating new antibiotics or disinfectants (Reddy et al., 2003).

Environmental Biodegradation

The compound's related structures have been studied for their role in the biodegradation of environmental pollutants. For example, enzymes from specific bacterial strains capable of degrading dibenzo-p-dioxin highlight the compound's relevance in environmental science for the detoxification of hazardous substances (Happe et al., 1993).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c26-21-9-14(12-25(21)15-5-6-18-20(10-15)29-8-7-28-18)24-22(27)23-11-16-13-30-17-3-1-2-4-19(17)31-16/h1-6,10,14,16H,7-9,11-13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMPPGPBZIGTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea

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